![molecular formula C23H29ClN2O3 B5027790 3-chloro-N-(2-methoxyethyl)-4-{[1-(4-methylbenzyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5027790.png)
3-chloro-N-(2-methoxyethyl)-4-{[1-(4-methylbenzyl)-4-piperidinyl]oxy}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(2-methoxyethyl)-4-{[1-(4-methylbenzyl)-4-piperidinyl]oxy}benzamide, also known as BMS-986165, is a small molecule inhibitor of the TYK2 (tyrosine kinase 2) enzyme. It has gained significant attention in the scientific community due to its potential therapeutic applications in autoimmune diseases, such as psoriasis and lupus.
Mecanismo De Acción
3-chloro-N-(2-methoxyethyl)-4-{[1-(4-methylbenzyl)-4-piperidinyl]oxy}benzamide is a selective inhibitor of TYK2, which belongs to the Janus kinase (JAK) family of enzymes. TYK2 is involved in the signaling pathways of several cytokines, including IL-12, IL-23, and type I interferons, which activate the JAK-STAT pathway. By inhibiting TYK2, this compound blocks the downstream signaling of these cytokines, leading to a reduction in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have potent inhibitory activity against TYK2, with an IC50 value of 1.0 nM. It has also been shown to be selective for TYK2 over other JAK family members, such as JAK1, JAK2, and JAK3. In preclinical studies, this compound has demonstrated efficacy in reducing inflammation and disease severity in animal models of autoimmune diseases, such as psoriasis and lupus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3-chloro-N-(2-methoxyethyl)-4-{[1-(4-methylbenzyl)-4-piperidinyl]oxy}benzamide is its selectivity for TYK2 over other JAK family members. This selectivity reduces the risk of off-target effects and toxicity, which is a common issue with non-selective JAK inhibitors. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.
Direcciones Futuras
There are several potential future directions for the research and development of 3-chloro-N-(2-methoxyethyl)-4-{[1-(4-methylbenzyl)-4-piperidinyl]oxy}benzamide. One direction is to further investigate its therapeutic potential in other autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Another direction is to explore its combination therapy with other drugs, such as biologics and small molecule inhibitors, to enhance its efficacy and reduce the risk of drug resistance. Additionally, future studies could focus on optimizing the pharmacokinetic properties of this compound to improve its half-life and dosing frequency.
Métodos De Síntesis
The synthesis of 3-chloro-N-(2-methoxyethyl)-4-{[1-(4-methylbenzyl)-4-piperidinyl]oxy}benzamide involves a multistep process, starting from commercially available starting materials. The first step involves the preparation of 3-chloro-4-nitrobenzoic acid, which is then reacted with 2-methoxyethylamine to form the corresponding amide. The amide is then subjected to a series of reactions, including reduction, coupling with 4-methylbenzylpiperidine, and deprotection, to yield the final product, this compound.
Aplicaciones Científicas De Investigación
3-chloro-N-(2-methoxyethyl)-4-{[1-(4-methylbenzyl)-4-piperidinyl]oxy}benzamide has been extensively studied for its potential therapeutic applications in autoimmune diseases. TYK2 is a key enzyme involved in the signaling pathways of several cytokines, including IL-12, IL-23, and type I interferons, which are implicated in the pathogenesis of autoimmune diseases. By inhibiting TYK2, this compound has the potential to modulate the immune response and reduce inflammation in these diseases.
Propiedades
IUPAC Name |
3-chloro-N-(2-methoxyethyl)-4-[1-[(4-methylphenyl)methyl]piperidin-4-yl]oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClN2O3/c1-17-3-5-18(6-4-17)16-26-12-9-20(10-13-26)29-22-8-7-19(15-21(22)24)23(27)25-11-14-28-2/h3-8,15,20H,9-14,16H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFRPMHUSZRMEJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC(CC2)OC3=C(C=C(C=C3)C(=O)NCCOC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-(benzyloxy)-3,5-diiodobenzylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5027713.png)

![(1H-imidazol-4-ylmethyl){[2-(2-methylphenoxy)-3-pyridinyl]methyl}amine](/img/structure/B5027732.png)
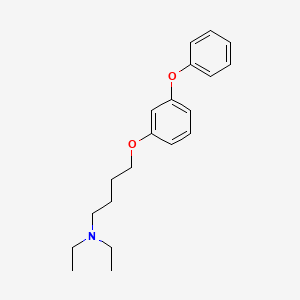
![1-[1-(2-naphthylmethyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B5027738.png)
![2-nitro-2-[phenyl(4-propylphenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B5027754.png)
![1-(3-bromophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5027761.png)
![4-ethoxy-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-nitrobenzamide](/img/structure/B5027762.png)
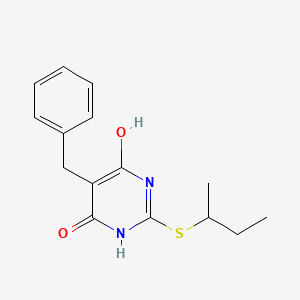
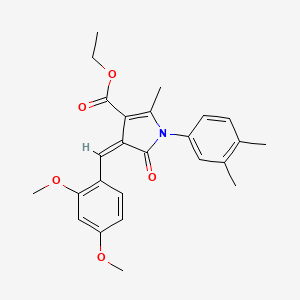
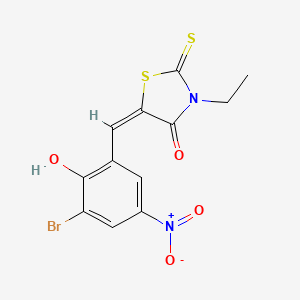

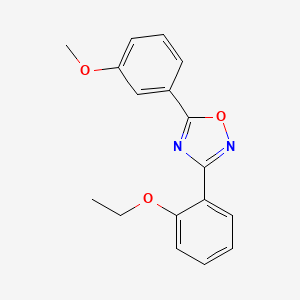
![1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-4-isopropylpiperazine](/img/structure/B5027814.png)